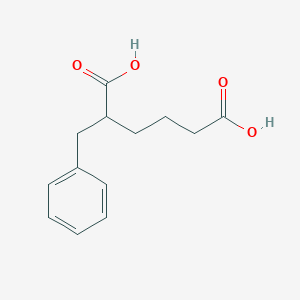![molecular formula C8H12S2 B14718983 3,7-Dithiatricyclo[3.3.2.01,5]decane CAS No. 21533-69-7](/img/structure/B14718983.png)
3,7-Dithiatricyclo[3.3.2.01,5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dithiatricyclo[3.3.2.01,5]decane is a unique organic compound characterized by its intricate molecular structure. It contains a total of 24 bonds, including 12 non-hydrogen bonds, and features multiple ring systems, including four-membered, five-membered, seven-membered, and eight-membered rings. The presence of two sulfur atoms within its structure adds to its chemical complexity .
Vorbereitungsmethoden
The synthesis of 3,7-Dithiatricyclo[3.3.2.01,5]decane involves several steps, typically starting with the formation of bicyclo[2.2.2]octane through a Diels-Alder reaction. This is followed by a Conia-ene reaction to shape a five-membered ring, ultimately leading to the formation of the tricyclic framework
Analyse Chemischer Reaktionen
3,7-Dithiatricyclo[3.3.2.01,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur atoms or the ring structures .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Wirkmechanismus
The mechanism by which 3,7-Dithiatricyclo[3.3.2.01,5]decane exerts its effects is primarily related to its ability to undergo various chemical reactions. The sulfur atoms within its structure can participate in redox reactions, while the multiple ring systems provide sites for substitution and other modifications. These properties make it a versatile compound for studying reaction mechanisms and developing new chemical processes .
Vergleich Mit ähnlichen Verbindungen
3,7-Dithiatricyclo[3.3.2.01,5]decane can be compared to other similar compounds, such as 2,7-Dithiatricyclo[4.3.1.03,8]decane and tricyclo[4.3.1.03,7]decane. These compounds share similar ring structures and sulfur atoms, but differ in the specific arrangement of their atoms and rings. The unique structure of this compound sets it apart, providing distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
21533-69-7 |
|---|---|
Molekularformel |
C8H12S2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
3,7-dithiatricyclo[3.3.2.01,5]decane |
InChI |
InChI=1S/C8H12S2/c1-2-8-5-9-3-7(1,8)4-10-6-8/h1-6H2 |
InChI-Schlüssel |
HPEXWFZEWWAJDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23C1(CSC2)CSC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
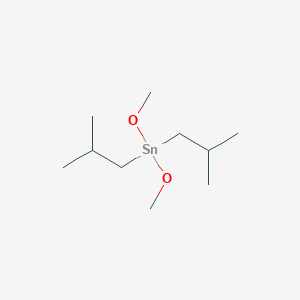
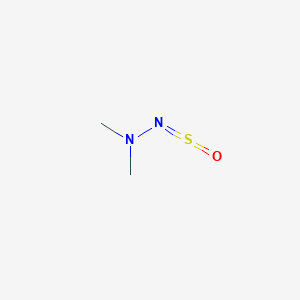

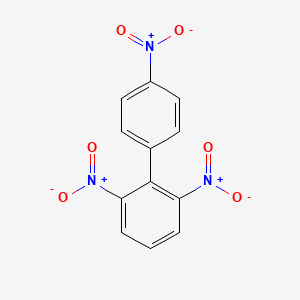


![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
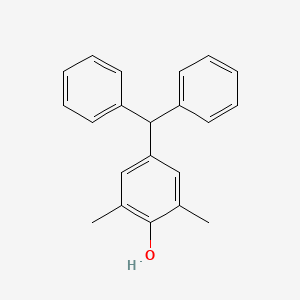
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
